3-(1,3,9-Trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)propanoic acid
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Overview
Description
3-(1,3,9-Trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)propanoic acid is a complex organic compound with a molecular formula of C12H14N4O4. This compound is part of the purine family, which is known for its significant biological roles, including being a component of nucleotides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3,9-Trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)propanoic acid typically involves the alkylation of a purine derivative. The reaction conditions often require a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the purine, followed by the addition of a propanoic acid derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar reaction conditions as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1,3,9-Trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the propanoic acid moiety.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like NaH or K2CO3.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
3-(1,3,9-Trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in metabolic pathways involving purines.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of purine metabolism disorders.
Industry: Utilized in the production of pharmaceuticals and as a research chemical.
Mechanism of Action
The mechanism of action of 3-(1,3,9-Trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)propanoic acid involves its interaction with purine receptors and enzymes involved in purine metabolism. It can act as a substrate or inhibitor for various enzymes, affecting the synthesis and degradation of nucleotides .
Comparison with Similar Compounds
Similar Compounds
1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboxylic acid: Similar structure but differs in the position and number of methyl groups.
1,3,9-Trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purine-8-carboxylic acid ethyl ester: An ester derivative with similar chemical properties.
Uniqueness
3-(1,3,9-Trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)propanoic acid is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological molecules. This makes it a valuable compound for research in various scientific fields.
Properties
CAS No. |
14500-63-1 |
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Molecular Formula |
C11H14N4O4 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
3-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)propanoic acid |
InChI |
InChI=1S/C11H14N4O4/c1-13-6(4-5-7(16)17)12-8-9(13)14(2)11(19)15(3)10(8)18/h4-5H2,1-3H3,(H,16,17) |
InChI Key |
BBFKDMIRBLWVOF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC2=C1N(C(=O)N(C2=O)C)C)CCC(=O)O |
Origin of Product |
United States |
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